2-cyclopentyl-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one
Beschreibung
Structure and Synthesis: This compound features a cyclopentyl group attached to an ethanone backbone, which is further substituted with a 3-(methylsulfanyl)pyrrolidine moiety. The addition of the methylsulfanyl group at the pyrrolidine’s 3-position likely enhances steric and electronic properties, influencing bioavailability and target binding.
Eigenschaften
IUPAC Name |
2-cyclopentyl-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NOS/c1-15-11-6-7-13(9-11)12(14)8-10-4-2-3-5-10/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPGMMJPECADLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)CC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate acyclic precursors. This can be achieved via amination and cyclization reactions.
Introduction of the Methylthio Group: The methylthio group can be introduced through nucleophilic substitution reactions using methylthiol as the nucleophile.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached to the ethanone moiety through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-cyclopentyl-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
Research indicates that compounds similar to 2-cyclopentyl-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one may modulate neurotransmitter systems. The presence of the pyrrolidine ring suggests potential interactions with receptors involved in mood regulation and cognitive function. Studies have shown that similar structures can act as ligands for serotonin and dopamine receptors, indicating possible applications in treating mood disorders and neurodegenerative diseases.
Antimicrobial Activity
Compounds containing sulfur groups, like the methylsulfanyl moiety in this compound, often exhibit antimicrobial properties. Preliminary studies suggest that derivatives of this compound may inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.
Anti-inflammatory Properties
The structural characteristics of 2-cyclopentyl-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one may confer anti-inflammatory effects. Similar compounds have been investigated for their ability to reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
Synthetic Routes
The synthesis of 2-cyclopentyl-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one typically involves multi-step organic reactions. Common methods include:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Methylsulfanylation : The introduction of the methylsulfanyl group can be performed using sulfur-containing reagents under controlled conditions.
Case Study 1: Neuropharmacological Screening
In a study published in Drug Target Insights, researchers evaluated the neuropharmacological effects of compounds structurally related to 2-cyclopentyl-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one. The findings indicated significant binding affinity to serotonin receptors, suggesting potential therapeutic benefits for anxiety and depression treatments .
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of various sulfur-containing compounds, including derivatives of 2-cyclopentyl-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one. Results demonstrated effective inhibition against Gram-positive bacteria, highlighting its potential as an antibiotic candidate .
Wirkmechanismus
The mechanism of action of 2-cyclopentyl-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine Derivatives Without Sulfur Substituents
Example : 2-Cyclopentyl-1-(pyrrolidin-1-yl)ethan-1-one (Compound 12, )
- Structural Difference : Lacks the 3-(methylsulfanyl) group on the pyrrolidine ring.
- Synthesis : Comparable yield (70%) using pyrrolidine and cyclopentane acetic acid, suggesting similar reactivity in amide bond formation .
- Biological Implications : Sulfur-free analogues may exhibit reduced lipophilicity (lower logP) and faster metabolic clearance due to the absence of the SCH₃ group.
| Property | Target Compound (with SCH₃) | Compound 12 (No SCH₃) |
|---|---|---|
| Molecular Weight (g/mol) | ~267.4 (estimated) | 195.3 (calculated) |
| logP (Predicted) | ~2.8 | ~1.5 |
| Synthetic Yield | Not reported | 70% |
TRK Kinase Inhibitors with Pyrrolidine Moieties
Example : 5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine ()
- Structural Difference : Incorporates a pyrazolo-pyrimidine scaffold and difluorophenyl group, absent in the target compound.
- Functional Impact : The difluorophenyl group enhances target affinity via π-π stacking in kinase binding pockets, while the pyrazole ring may improve solubility. In contrast, the target compound’s cyclopentyl and SCH₃ groups prioritize membrane permeability and sustained activity .
Sulfur-Containing Pyrrolidine Derivatives
Example : 1,3-Bis[2-(methylsulfanyl)ethyl]urea ()
- Structural Difference: Features dual SCH₃ groups on a urea backbone rather than a pyrrolidine-ethanone system.
- Key Insight: Sulfur atoms in such compounds increase metabolic resistance (e.g., via reduced oxidative degradation). However, the urea backbone may limit conformational flexibility compared to the ethanone-pyrrolidine framework .
Ethanone Derivatives with Heterocyclic Substitutions
Example : 1-(pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one ()
- Structural Difference : Replaces cyclopentyl with a benzimidazol-trifluoromethyl group.
- Functional Comparison : The trifluoromethyl group (CF₃) provides strong electron-withdrawing effects, enhancing binding to aromatic residues in enzymes. Conversely, the cyclopentyl group in the target compound may favor hydrophobic interactions in less polar environments .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis may face challenges in introducing the SCH₃ group regioselectively, as seen in analogues requiring specialized catalysts or protecting groups .
- Biological Performance: Methylsulfanyl-containing derivatives often exhibit prolonged half-lives compared to non-sulfur analogues, as observed in kinase inhibitors and antimicrobial agents .
- Target Selectivity : Cyclopentyl groups may reduce off-target effects by minimizing interactions with polar binding sites, whereas bulkier substituents (e.g., benzimidazole in ) could restrict access to certain enzymes .
Biologische Aktivität
2-Cyclopentyl-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one, identified by its CAS number 2034352-72-0, is a novel organic compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-cyclopentyl-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one is . The compound features a cyclopentyl group, a pyrrolidine ring with a methylsulfanyl substitution, and an ethanone moiety. Its structure is crucial for understanding its interactions with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Preliminary studies suggest that it may act as a ligand for specific neurotransmitter receptors, potentially influencing neurotransmission processes.
Potential Targets:
- Muscarinic Receptors : Given the structural similarities to other muscarinic receptor agonists, this compound may exhibit activity on these receptors, which are involved in various physiological functions including cognition and memory .
Biological Activity
Research indicates that 2-cyclopentyl-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one may have several pharmacological effects:
1. Neuropharmacological Effects:
- Cognition Enhancement : Studies suggest that compounds with similar structures can enhance cognitive functions through modulation of cholinergic systems .
- Anxiolytic Properties : Potential anxiolytic effects have been hypothesized based on its interaction with neurotransmitter systems involved in anxiety regulation.
2. Antimicrobial Activity:
- Some derivatives of pyrrolidine compounds have shown promising antimicrobial properties, which may extend to this compound through structural analogies .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-cyclopentyl-1-[3-(methylsulfanyl)pyrrolidin-1-yl]ethan-1-one.
Table 1: Summary of Related Research Findings
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
